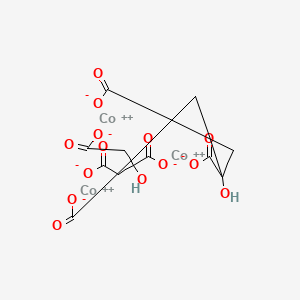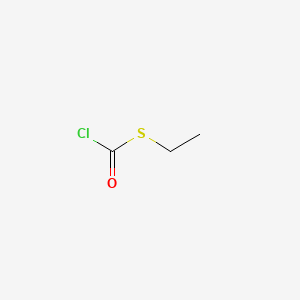
4-(Hydroxyamino)-4-oxobutansäure
Übersicht
Beschreibung
4-(Hydroxyamino)-4-oxobutanoic acid, also known as hydroxyaminoacid or HABA, is a naturally occurring metabolite of the amino acid tyrosine. It is an important intermediate in the biosynthesis of several amino acids and other metabolites, including tyrosine and tryptophan. HABA is also a key intermediate in the metabolism of numerous drugs, including some antibiotics. HABA has a wide range of biochemical and physiological effects, and has been studied extensively in the laboratory.
Wissenschaftliche Forschungsanwendungen
Biokatalyse in der chemischen Synthese
4-(Hydroxyamino)-4-oxobutansäure kann als Baustein in biokatalytischen Prozessen verwendet werden. Biokatalyse, die den Einsatz von Enzymen oder Mikroorganismen zur Durchführung chemischer Umwandlungen beinhaltet, ist ein wachsendes Feld in der grünen Chemie, da sie umweltfreundlich und nachhaltig ist . Die Struktur der Verbindung ermöglicht enzymatische Transformationen, die zur Synthese verschiedener bioaktiver Moleküle führen können.
Pharmazeutische Industrie
Im pharmazeutischen Bereich kann diese Verbindung als Vorläufer für die Synthese von Medikamenten mit antiviralen, antifungalen, antibakteriellen und krebshemmenden Eigenschaften dienen . Ihre Hydroxyaminogruppe kann eine Schlüsselfunktionalität bei der Entwicklung neuartiger Therapeutika sein.
Landwirtschaftliche Anwendungen
This compound kann möglicherweise in der Landwirtschaft eingesetzt werden. So könnte sie an der Biosynthese von pflanzlichen Signalmolekülen, Vitaminen und anderen Bestandteilen beteiligt sein, die die Toleranz gegenüber abiotischem Stress verbessern oder im chemischen Abwehrsystem der Pflanze wirken .
Lebensmittelindustrie
Diese Verbindung könnte in der Lebensmittelindustrie als Nahrungsergänzungsmittel oder als Vorläufer für die Synthese von geschmacksverstärkenden Molekülen Verwendung finden. Hydroxyaminosäuren tragen im Allgemeinen zum Geschmack und Nährwert von Lebensmitteln bei .
Umweltanwendungen
Die Hydroxyaminogruppe in this compound kann möglicherweise in der Umweltbiotechnologie eingesetzt werden. So könnte sie an Bioremediationsprozessen beteiligt sein, bei denen Mikroorganismen die Verbindung nutzen, um Schadstoffe abzubauen oder in weniger schädliche Substanzen umzuwandeln .
Kosmetikindustrie
In der Kosmetik werden Hydroxyaminosäuren für ihre feuchtigkeitsspendenden und hautpflegenden Eigenschaften geschätzt. Daher könnte this compound zur Verwendung in Hautpflegeprodukten synthetisiert werden, um die Hautstruktur und -feuchtigkeit zu verbessern .
Eigenschaften
IUPAC Name |
4-(hydroxyamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c6-3(5-9)1-2-4(7)8/h9H,1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEUQNZXCIVHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291236 | |
| Record name | butanoic acid, 4-(hydroxyamino)-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4743-99-1 | |
| Record name | 4743-99-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | butanoic acid, 4-(hydroxyamino)-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(3-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1583536.png)




